molecular formula C20H17N5O2S B2588282 N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483984-38-9

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2588282
CAS No.: 483984-38-9
M. Wt: 391.45
InChI Key: PVONVEJFPBRALB-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a pyrazolo-pyrimidine derivative featuring a sulfanyl acetamide moiety and a 3-methoxyphenyl substituent. The 3-methoxy group on the phenyl ring may influence electronic properties, solubility, and binding interactions compared to other positional isomers or substituents.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-9-5-6-14(10-16)24-18(26)12-28-20-17-11-23-25(19(17)21-13-22-20)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONVEJFPBRALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the phenyl group: This step often involves nucleophilic substitution reactions where a phenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with acetic anhydride or similar reagents to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the pyrazolo[3,4-d]pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance:

  • Inhibition of Cancer Cell Growth : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on cancer cell lines. A study demonstrated that certain analogs effectively inhibited tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration at IC50 values ranging from 0.3 to 24 µM .
  • Mechanisms of Action : The mechanism often involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression. Molecular docking studies suggest that these compounds bind effectively to target proteins, leading to altered signaling pathways that inhibit tumor growth .

Synthesis and Derivatives

The synthesis of N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step reactions starting from simpler pyrazolo compounds. The process allows for modifications that can enhance biological activity:

  • Starting Materials : The synthesis often begins with readily available pyrazolo[3,4-d]pyrimidine derivatives.
  • Reagents : Common reagents include various isothiocyanates and acetic anhydride to facilitate the formation of the sulfanyl acetamide structure.
  • Yield and Purity : The yield of synthesized compounds can vary; however, purification techniques such as recrystallization are employed to ensure high purity for biological testing.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A derivative was tested against multiple cancer cell lines and showed a significant reduction in cell viability compared to controls, demonstrating its potential as a lead compound for further development in cancer therapeutics.
  • Case Study 2 : In vivo studies using animal models have shown promising results where treated groups exhibited reduced tumor sizes compared to untreated groups, suggesting effective bioavailability and therapeutic action.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of oncogenic signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Melting Point (°C) Yield (%) Reference
Target (Hypothetical) 3-Methoxyphenyl C21H18N6O2S
XIId 4-Methoxyphenyl C23H22ClN7O 156–158 75
XIIe p-Tolyl C24H25N7O2 185–188 65
N-(4-Acetamidophenyl) Derivative 4-Acetamidophenyl C21H18N6O2S
XVI (1,3,4-Thiadiazol-2-yl) Thiadiazole C19H17N9OS
XIIa Phenyl C23H22N8O 180–182 70

Spectral and Physicochemical Properties

Table 2: Spectral Data Highlights

Compound 1H NMR (δ ppm, DMSO-d6) Key Features Reference
XIId 9.83 (s, NH), 8.62 (s, pyrimidine CH) Methoxy signal at ~3.8 ppm (OCH3)
XIIe Similar to XIId with aromatic methyl at ~2.3 ppm Methyl group distinct from methoxy
XIIa 9.83 (s, NH), 8.62 (s, pyrimidine CH) Absence of methoxy signals
  • FT-IR : Methoxy and sulfanyl groups in analogs show characteristic stretches at 1250–1050 cm⁻¹ (C-O-C) and 650–550 cm⁻¹ (C-S), respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+) align with calculated masses, confirming structural integrity .

Molecular Dynamics and Stability

  • RMSF and Rg Analysis () : Compounds XIIb, XIIc, and XVI exhibited distinct root mean square fluctuation (RMSF) profiles over 50 ns simulations. XVI (thiadiazole) showed higher flexibility, while XIIb (methoxyphenyl) demonstrated greater compactness (lower Rg values), suggesting substituents influence conformational stability .
  • Implications for Target Compound : The 3-methoxy group may provide intermediate flexibility compared to 4-methoxy or thiadiazole derivatives, balancing binding and pharmacokinetic properties.

Biological Activity

N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy, drawing from various studies and reports.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step organic reaction process that typically involves:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This foundational structure is created via cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : The methoxyphenyl group is introduced through nucleophilic substitution reactions.
  • Final Assembly : The compound is finalized by coupling reactions to attach the acetamide moiety.

The structural formula can be summarized as follows:

Property Details
Molecular Formula C18H18N4OS
Molecular Weight 342.43 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as protein kinases. It has been shown to inhibit the activity of various kinases by binding to their active sites. This inhibition can lead to modulation of critical cellular processes including:

  • Cell Proliferation : By interfering with signaling pathways that promote cell growth.
  • Apoptosis Induction : The compound can trigger programmed cell death in cancer cells, enhancing its potential as an anticancer agent.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (µM) Effect
A5492.24Induces apoptosis
MCF-71.74Inhibits proliferation
HepG28.21Moderate activity

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have shown promise in other areas:

  • Antiparasitic and Antifungal Activities : Some derivatives have displayed significant efficacy against various parasites and fungi .
  • Kinase Inhibition : Studies suggest dual inhibition of EGFR and VGFR2 pathways, crucial for tumor growth and metastasis .

Case Studies and Research Findings

A recent study highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in targeting EGFR mutations associated with resistance to standard therapies. For instance, compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed promising results against mutant forms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?

  • Methodology : Synthesis typically involves a multi-step approach:

Core formation : The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of substituted pyrazoles with thiourea derivatives under reflux in ethanol or DMF .

Sulfanylation : Reaction of the core with α-chloroacetamide derivatives (e.g., N-(3-methoxyphenyl)-2-chloroacetamide) in the presence of a base (K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMSO) at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and acetamide linkage (e.g., methoxy group at δ ~3.8 ppm, sulfanyl protons at δ ~4.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray crystallography : For unambiguous confirmation of crystal packing and bond angles (e.g., monoclinic P2₁/c space group, β ~108.7°) .

Q. What are the solubility characteristics of this compound, and how do they impact formulation for biological assays?

  • Key data : Low aqueous solubility (<1 mg/mL in water) necessitates solvents like DMSO or ethanol for in vitro assays.
  • Formulation strategy : Use surfactant-assisted solubilization (e.g., Tween-80) or co-solvent systems (DMSO:PBS = 1:9) to minimize cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize sulfanylation reactions to improve yield and reduce byproducts?

  • Experimental design :

  • Parameter screening : Test thiolating agents (e.g., thiourea vs. NaSH), solvent polarity (DMF vs. acetonitrile), and temperature (40–100°C) .
  • Catalyst selection : Compare bases (K₂CO₃, NaH, DBU) for deprotonation efficiency .
  • Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Case example : Discrepancies in ¹H NMR chemical shifts due to solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences.
  • Resolution :

  • Standardize conditions (solvent, temperature, concentration).
  • Cross-validate with X-ray data (e.g., bond distances in crystal structures correlate with NMR-derived conformers) .

Q. How to design assays for evaluating biological activity against kinase targets?

  • Protocol :

In vitro kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., Aurora A, EGFR) at 10 µM compound concentration .

Cellular assays : Test antiproliferative effects in cancer cell lines (IC₅₀ determination via MTT assay) with DMSO vehicle controls .

Solubility validation : Pre-test compound stability in assay buffers using dynamic light scattering (DLS) .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Workflow :

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP, CYP450 inhibition, and bioavailability .

Q. How to address stability issues during long-term storage?

  • Stability analysis :

  • Storage conditions : -20°C under argon, protected from light to prevent oxidation of sulfanyl groups .
  • Degradation monitoring : HPLC-PDA at 0, 3, and 6 months to detect hydrolysis byproducts (e.g., free thiol or acetamide cleavage) .

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